1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid
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Overview
Description
1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a cyclopropane ring, which is known for its strain and reactivity, and a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to protect amine functionalities.
Preparation Methods
The synthesis of 1-(tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid typically involves several steps:
Chemical Reactions Analysis
1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, often involving reagents like sodium borohydride for reduction.
Substitution: Substitution reactions can occur at the cyclopropane ring or the Boc-protected amine, depending on the reagents and conditions used.
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Scientific Research Applications
1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid has several applications in scientific research:
Peptide Synthesis: The Boc group is widely used in peptide synthesis to protect amine groups during the formation of peptide bonds.
Medicinal Chemistry: The compound’s structure allows for the design of peptidomimetics and other bioactive molecules.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid involves the reactivity of its functional groups:
Boc Group: The Boc group protects the amine functionality, preventing unwanted reactions during synthesis.
Cyclopropane Ring: The strained cyclopropane ring can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-(Tert-butoxycarbonylamino)-2-phenylcyclopropanecarboxylic acid can be compared with other Boc-protected amino acids and cyclopropane-containing compounds:
Boc-Protected Amino Acids: Similar compounds include Boc-protected glycine, alanine, and valine, which are used in peptide synthesis.
Cyclopropane Derivatives: Other cyclopropane-containing compounds, such as 1-aminocyclopropanecarboxylic acid, share similar reactivity but differ in their specific applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOVYASDUSWBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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